molecular formula C15H22N2O4S B421195 Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate CAS No. 62349-11-5

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B421195
CAS No.: 62349-11-5
M. Wt: 326.4g/mol
InChI Key: DDFHYYNNOIULQI-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a sophisticated synthetic thiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a multi-substituted thiophene core integrated with a morpholine moiety, a structural combination known to confer valuable biological properties. The molecular framework includes a 4,5-dimethylthiophene ring system with an ethyl ester group at the 3-position and a critical morpholine-4-ylacetamido substituent at the 2-position, forming a complex molecular architecture ideal for exploring structure-activity relationships. This compound belongs to the thiophene class of heterocyclic compounds, which are extensively investigated for their diverse therapeutic potential. Thiophene derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . The morpholine ring is a common pharmacophore in drug design, often enhancing solubility and influencing biological interactions. The specific substitution pattern on the thiophene ring in this compound, particularly the dimethyl and carboxyester groups, contributes to its unique electronic and steric properties, which can be optimized for specific research applications. In pharmaceutical research, this compound serves as a valuable synthetic intermediate or precursor for developing more complex bioactive molecules. Its structural features make it particularly relevant for investigating antiviral agents, as certain thiophene derivatives have demonstrated promising activity against flavivirus infections . Researchers can utilize this compound to explore mechanisms of action involving viral inhibition or to develop novel kinase inhibitors and receptor modulators. The presence of the amide linkage and ester functionality provides sites for further chemical modification, enabling medicinal chemists to create combinatorial libraries for lead optimization and drug discovery programs. Applications: This compound is intended for research applications only, including: (1) Medicinal chemistry research for the synthesis and optimization of novel therapeutic agents; (2) Antiviral studies, particularly against flavivirus targets; (3) Pharmacological profiling of heterocyclic compounds; (4) Structure-activity relationship (SAR) studies of thiophene-containing molecules; (5) Development of enzyme inhibitors and receptor modulators. Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-4-21-15(19)13-10(2)11(3)22-14(13)16-12(18)9-17-5-7-20-8-6-17/h4-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHYYNNOIULQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Protocol

The Gewald reaction involves condensing 3-oxopentane-2,4-dione (acetylacetone) with ethyl cyanoacetate in the presence of elemental sulfur and a base such as morpholine or triethylamine. The reaction proceeds via a Michael addition-cyclization mechanism, yielding ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Representative Conditions

ComponentQuantity/Molar Ratio
Acetylacetone1.0 equiv
Ethyl cyanoacetate1.2 equiv
Sulfur1.5 equiv
Morpholine (base)2.0 equiv
Solvent (Ethanol)50 mL per 10 mmol
Temperature80–90°C, 6–8 hours

The product is isolated via filtration or extraction, with yields typically exceeding 70%.

The introduction of the morpholin-4-ylacetyl moiety to the 2-amino group of the thiophene core is critical. This step parallels methodologies used for analogous compounds, such as ethyl 4,5-dimethyl-2-(((4-methylphenyl)sulfonyl)amino)thiophene-3-carboxylate and ethyl 2-[(phenylsulfonyl)amino]thiophene-3-carboxylates.

Acylation with Morpholin-4-ylacetyl Chloride

The amino group undergoes nucleophilic acylation using morpholin-4-ylacetyl chloride under Schotten-Baumann conditions. A two-phase system (water and dichloromethane) with sodium bicarbonate as the base facilitates the reaction.

Reaction Scheme

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate+Morpholin-4-ylacetyl chlorideNaHCO3,H2O/CH2Cl2Target Compound\text{Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate} + \text{Morpholin-4-ylacetyl chloride} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/CH}2\text{Cl}2} \text{Target Compound}

Optimized Parameters

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Temperature : 0–5°C (initial), then room temperature

  • Reaction Time : 4–6 hours

  • Workup : The organic layer is washed with dilute HCl (5%) to remove excess base, followed by water, and dried over Na₂SO₄.

Alternative Acylating Agents

While morpholin-4-ylacetyl chloride is ideal, in situ activation of morpholin-4-ylacetic acid using coupling agents (e.g., DCC/DMAP) in anhydrous THF offers an alternative route. This method minimizes side reactions such as hydrolysis of the acyl chloride.

Structural Confirmation and Analytical Data

While experimental data for the target compound are unavailable, comparative analysis with analogs provides benchmarks:

Spectroscopic Characteristics

  • ¹H NMR : Expected signals include a triplet for the ethyl ester (–OCH₂CH₃, δ 1.2–1.4 ppm), singlet for methyl groups on C4/C5 (δ 2.2–2.4 ppm), and multiplet for morpholine protons (δ 3.5–3.7 ppm).

  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically resolves the compound with a retention time of 12–14 minutes, assuming polarity similar to CID 278784.

Challenges and Optimization Considerations

Competing Side Reactions

  • Overacylation : Using excess acyl chloride may lead to diacylation. Strict stoichiometric control and low temperatures mitigate this.

  • Ester Hydrolysis : Aqueous workup at neutral pH prevents cleavage of the ethyl ester.

Yield Enhancement Strategies

  • Microwave Assistance : Shortening reaction times (e.g., 30 minutes at 80°C) while maintaining yields >85%.

  • Catalytic Zinc Dust : Improves acylation efficiency, as seen in analogous hydrazide syntheses.

Comparative Analysis with Structural Analogs

The table below contrasts synthetic parameters for related compounds:

Compound (CID)Acylating AgentSolvent SystemYield (%)Reference
278784 (Tosyl derivative)Tosyl chlorideCH₂Cl₂/H₂O68
1665919 (Thienopyrimidine)Acetic anhydrideEtOH72
607994 (Cyclopropyl)Cyclopropanecarbonyl chlorideAcetone65

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has demonstrated significant potential in pharmacology due to its diverse biological activities.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit anticancer properties. Studies have shown that compounds with thiophene structures can inhibit the growth of various cancer cell lines. For instance, a study evaluated multiple thiophene derivatives for their anticancer efficacy against human tumor cell lines and found that some exhibited moderate to strong growth inhibition effects, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Thiophene derivatives have been studied for their ability to combat bacterial infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antioxidant Activity

Additionally, the antioxidant properties of this compound have been explored. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Compounds similar to this one have been tested for their capacity to scavenge free radicals and protect cells from oxidative damage .

Case Study 1: Anticancer Efficacy Evaluation

A comprehensive study evaluated a series of thiophene derivatives for their anticancer properties using various human cancer cell lines. This compound was included in this evaluation and demonstrated significant cytotoxic effects against renal and breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was tested against standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable antioxidant activity, making it a candidate for formulation in nutraceuticals aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The thiophene core may also play a role in binding to targets or participating in redox reactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholino group introduces polarity, contrasting with electron-withdrawing (e.g., nitro) or lipophilic (e.g., propanoyl) substituents.
  • Synthesis yields vary based on substituent reactivity; the target compound’s 82% yield reflects optimized conditions .

Physicochemical Properties

The morpholino group significantly impacts solubility and logP (a measure of lipophilicity):

Compound Name Molecular Weight Hydrogen Bond Donors/Acceptors Predicted logP (XlogP)
Morpholinoacetyl derivative 443.58 (BDBM61510) 2 donors, 5 acceptors 4.6
Propanoylamino derivative 255.33 1 donor, 3 acceptors ~3.5 (estimated)
Oxolane-2-carbonylamino 311.4 1 donor, 4 acceptors 1.237 (density)

Key Observations :

  • The morpholino derivative has higher hydrogen-bonding capacity, favoring aqueous solubility compared to aliphatic analogs.
  • The oxolane-containing compound exhibits lower density, suggesting less compact molecular packing .

Structural and Crystallographic Insights

  • Crystal Packing: reports the crystal structure of a simpler analog (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), showing planar thiophene rings and intermolecular hydrogen bonds. The morpholino group in the target compound likely introduces conformational flexibility and additional hydrogen-bonding interactions .

Biological Activity

Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄S
Molecular Weight326.41 g/mol
CAS Number62349-11-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells.

IC50 Values

The compound exhibited an IC50 value of approximately 23.2 μM in MCF-7 cells, indicating substantial potency in inducing apoptosis and inhibiting cell proliferation. The following table summarizes the IC50 values for different compounds tested in similar studies:

CompoundIC50 (μM)
This compound23.2
Compound A29.5
Compound B45.0
Compound C52.9

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, with a notable percentage of cells undergoing necrosis.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest and S phase accumulation in treated cells, indicating interference with normal cell cycle progression.
  • Inhibition of Autophagy : While the compound did not significantly induce autophagic cell death, it inhibited autophagic processes that could otherwise contribute to cell survival.

In Vivo Studies

In vivo experiments further demonstrated the efficacy of this compound in reducing tumor growth in animal models. The compound was administered in multiple doses starting from day seven after tumor inoculation, resulting in a significant decrease in tumor mass compared to untreated controls.

Tumor Weight Reduction

The following table summarizes the tumor weight reduction observed during the study:

TreatmentTumor Weight (mg)Reduction (%)
Control155-
Ethyl 4,5-dimethyl...7054
5-Fluorouracil (5-FU)5067

Case Studies and Research Findings

Several case studies have documented the promising therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study indicated that this compound effectively reduced cell viability by approximately 26.86% after a 48-hour treatment period.
  • Hepatotoxicity Assessment : The compound showed a significant reduction in liver enzyme levels (ALT and AST), indicating a protective effect against hepatocellular toxicity often associated with cancer treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sequential functionalization of a thiophene core. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can undergo acylation with morpholin-4-ylacetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Key factors include solvent choice (e.g., toluene or dichloromethane), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Yields are optimized by maintaining inert atmospheres and using catalytic agents like DMAP for acylations .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use ¹H/¹³C NMR to confirm the morpholine ring (δ ~3.6–3.8 ppm for N-CH₂ groups) and ester carbonyl (δ ~165–170 ppm). IR spectroscopy identifies the amide carbonyl (1680–1700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight with [M+H]⁺ peaks . High-resolution mass spectrometry (HRMS) is critical for distinguishing isobaric impurities .

Q. What safety protocols are essential for handling this compound, given its potential hazards?

  • Guidelines : Refer to SDS data for analogs (e.g., skin/eye irritation risks, respiratory toxicity). Use PPE (gloves, goggles, respirators for powder handling), and work in fume hoods. Store in airtight containers at 2–8°C to prevent hydrolysis . Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction pathways be optimized to enhance the regioselectivity of the morpholin-4-ylacetyl group introduction?

  • Methodology : Computational modeling (DFT) predicts electrophilic sites on the thiophene ring. Experimental validation involves adjusting electron-withdrawing/donating substituents and using directing groups (e.g., nitro or amino). Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Lewis acids) can refine selectivity. Parallel synthesis with automated liquid handlers enables rapid screening .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiophene derivatives?

  • Analysis : Cross-validate assays (e.g., antioxidant DPPH vs. FRAP; anti-inflammatory COX-2 vs. LOX inhibition). Use orthogonal analytical methods (HPLC purity >99%, Karl Fischer titration for water content) to exclude batch variability . Meta-analysis of SAR studies identifies critical substituents (e.g., morpholine’s role in enhancing solubility vs. methyl groups’ steric effects) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Protocol : Grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for the morpholine ring. Compare with WinGX-generated ORTEP diagrams to confirm bond angles and torsional strain . For polymorph screening, employ PXRD and DSC to correlate crystal packing with stability .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?

  • Workflow : Perform molecular docking (AutoDock Vina) against targets like COX-2 or kinases, using homology models if crystallographic data are unavailable. ADMET predictions (SwissADME, pkCSM) assess logP, bioavailability, and CYP450 interactions. MD simulations (GROMACS) evaluate conformational dynamics in lipid bilayers .

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